3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
Overview
Description
3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that features a benzothiazole ring, a dichlorobenzyl group, and a pyridinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dichlorobenzyl Group: This step might involve the alkylation of the benzothiazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.
Formation of the Pyridinone Moiety: The final step could involve the cyclization of the intermediate with a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzothiazole ring or the pyridinone moiety.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The dichlorobenzyl group could undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.
Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone
- 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorophenyl)-2(1H)-pyridinone
- 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-quinolinone
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to similar compounds. This could include differences in binding affinity, reactivity, or stability.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-13-8-7-12(15(21)10-13)11-23-9-3-4-14(19(23)24)18-22-16-5-1-2-6-17(16)25-18/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEWDKVHTMMDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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